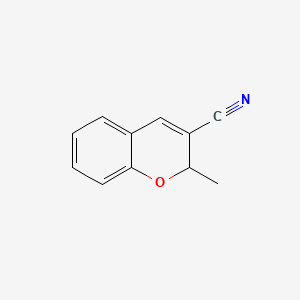

2-Methyl-2H-1-benzopyran-3-carbonitrile

描述

Structure

3D Structure

属性

CAS 编号 |

57543-73-4 |

|---|---|

分子式 |

C11H9NO |

分子量 |

171.19 g/mol |

IUPAC 名称 |

2-methyl-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3 |

InChI 键 |

SFTWTNJNZKFQLN-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=CC2=CC=CC=C2O1)C#N |

产品来源 |

United States |

Synthetic Methodologies for 2 Methyl 2h 1 Benzopyran 3 Carbonitrile and Its Derivatives

Retrosynthetic Analysis and Key Precursors for 2-Methyl-2H-1-benzopyran-3-carbonitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions performed in reverse. icj-e.orgamazonaws.comscitepress.org

For this compound, a primary disconnection can be made at the C-O bond within the pyran ring and the C-C bond between the pyran ring and the nitrile group. This approach simplifies the bicyclic structure into acyclic or simpler cyclic precursors. The key bond cleavages in a retrosynthetic sense point to two main precursor types: a phenolic component and a three-carbon unit bearing the nitrile and methyl functionalities.

Key Precursors: The most common and logical precursors identified through this analysis are:

A Salicylaldehyde (B1680747) Derivative: This provides the benzene (B151609) ring and the ortho-positioned hydroxyl group necessary for forming the pyran ether linkage.

An Active Methylene (B1212753) Nitrile: Compounds like malononitrile (B47326) or cyanoacetic esters serve as the source for the C3 and the nitrile group of the benzopyran ring. tcd.ie

A Methyl Ketone or Equivalent: A source such as acetone (B3395972) or a related β-ketoester is required to introduce the methyl group at the C2 position.

The forward reaction, therefore, often involves a condensation reaction between these precursors, leading to the formation of the heterocyclic ring system. For instance, the reaction of salicylaldehyde with compounds containing an active methylene group is a foundational method for accessing the benzopyran core. tcd.ie

Classical Synthetic Routes to this compound Scaffolds

Classical synthetic methods for building the this compound framework can be broadly categorized into multi-step sequences and more convergent one-pot or multicomponent reactions.

Multi-step syntheses involve the sequential construction of the target molecule, where intermediates are isolated and purified at each stage. flinders.edu.au A plausible multi-step route to the this compound scaffold begins with the reaction of a salicylaldehyde and an active methylene compound.

A representative sequence could be:

Knoevenagel Condensation: Reaction of a substituted salicylaldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) in the presence of a basic catalyst (like piperidine) to form a 2-cyanocinnamic acid derivative. This reaction is a cornerstone for forming carbon-carbon double bonds. researchgate.net

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzopyran ring. This step often involves a Michael addition of the phenolic hydroxyl group onto the activated double bond.

Modification: Subsequent chemical transformations can be performed to introduce the methyl group at the C2 position and ensure the correct oxidation state of the pyran ring.

A typical MCR for a related benzopyran scaffold involves the reaction of a phenol, an aldehyde, and an active methylene compound in the presence of a catalyst. researchgate.net For the synthesis of 2-amino-pyrano[3,2-c]chromene-3-carbonitrile derivatives, a one-pot cyclization of 4-hydroxybenzopyran-2-one, an aromatic aldehyde, and malononitrile has been successfully employed. researchgate.net This highlights a common strategy where three components are combined to rapidly assemble the complex heterocyclic system.

Isocyanide-based multicomponent reactions (I-MCRs) represent another powerful, environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives, avoiding the need for intermediate isolation. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin | Aromatic Aldehyde | Malononitrile | SDS, 90°C | 2-Amino-pyrano[3,2-c]chromene-3-carbonitrile | researchgate.net |

| 4-Hydroxycoumarin | Dimethylacetone-1,3-dicarboxylate | - | Pyridine, reflux | Pyranobenzopyran | ias.ac.in |

| 4-Hydroxycoumarin | 4-Bromobenzaldehyde | Cyclohexyl isocyanide | Not specified | 4H-furo[3,2-c]benzopyran-4-one derivative | semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include waste prevention, maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. researchgate.netsemanticscholar.org

Solvent-free synthesis is a cornerstone of green chemistry, minimizing the use of volatile organic compounds (VOCs). mdpi.com These reactions are often carried out by grinding the reactants together or using microwave irradiation, which can accelerate reaction rates. scispace.com A green approach for synthesizing a related pyran-3-carbonitrile derivative involves the reaction of 3-acetyl coumarin (B35378) with ethyl-2-cyano,3,3-bismethyl thioacrylate in the presence of solid KOH under solvent-free grinding conditions, resulting in a solid product with a high yield. thepharmajournal.com

Similarly, catalyst-free conditions are highly desirable. Some protocols achieve the synthesis of benzopyrans under solventless conditions by simply refluxing the reactants, sometimes with a minimal amount of a relatively benign base like pyridine. ias.ac.in The use of natural acids, such as those found in citrus juice, has also been explored as an eco-friendly catalyst for coumarin synthesis, which is a related benzopyranone structure. arabjchem.org

Heterogeneous catalysts are advantageous from a green chemistry perspective because they exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium). researchgate.net This facilitates their easy separation by filtration and allows for their recovery and reuse, which reduces waste and lowers process costs. nih.gov

Several types of heterogeneous catalysts are applicable to benzopyran synthesis:

Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area. For example, a copper-functionalized MIL-101(Cr) has been developed as a reusable heterogeneous catalyst for synthesizing benzofurans under solvent-free conditions, a principle applicable to benzopyran synthesis. nih.gov

Supported Catalysts: Active catalytic species can be immobilized on solid supports like alumina (B75360) (Al₂O₃). Re₂O₇/Al₂O₃ is a well-known heterogeneous catalyst used in various organic transformations. mdpi.com

Heteropolyacids: These inorganic acids are effective, reusable, and environmentally benign catalysts for a range of organic reactions, including the synthesis of heterocyclic compounds. researchgate.net

| Approach | Reactants | Catalyst/Conditions | Key Green Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding | 3-Acetyl coumarin, Ethyl-2-cyano,3,3-bismethyl thioacrylate | KOH, Room temp. | Avoids use of volatile organic solvents. | thepharmajournal.com |

| Natural Acid Catalysis | Substituted phenols, Methyl acetoacetate | Citrus limon L. juice | Utilizes a renewable, non-toxic catalyst. | arabjchem.org |

| Solvent-Free Reflux | 4-Hydroxycoumarins, Dimethylacetone-1,3-dicarboxylate | Pyridine | Reduces solvent waste. | ias.ac.in |

| Heterogeneous Catalysis | Aldehydes, Amines, Alkynes | Cu-functionalized MIL-101(Cr) | Catalyst is easily recoverable and reusable. | nih.gov |

Advanced Synthetic Techniques for this compound and Analogues

Advanced synthetic methodologies, including photocatalytic, electrocatalytic, microwave-assisted, and sonochemical techniques, offer efficient and often more environmentally benign routes to this compound and its analogues. These methods can lead to higher yields, shorter reaction times, and unique reactivity patterns compared to conventional thermal methods.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the activation of organic molecules under mild conditions. beilstein-journals.org For the synthesis of related nitrogenous heterocyclic compounds, heterogeneous photocatalysts like potassium-modified carbon nitride (CN-K) have been employed. beilstein-journals.org This recyclable semiconductor photocatalyst has shown remarkable activity in reactions such as the cyanomethylarylation of alkenes with acetonitrile (B52724). beilstein-journals.org While a direct photocatalytic synthesis of this compound is not extensively detailed in the provided results, the principles of photocatalytic C-H functionalization of acetonitrile are relevant. beilstein-journals.org For instance, the photocatalytic cyanomethylarylation of N-arylallylamines using a radical initiator has been successful in producing indolines. beilstein-journals.org This suggests the potential for similar strategies to be adapted for the synthesis of benzopyran derivatives.

Electrocatalysis provides an alternative approach for generating reactive species. The cathodic reduction of acetonitrile can produce the 3-aminocrotonitrile anion, a reactive intermediate that can be used to synthesize polyfunctionalized pyrroles. researchgate.net This electrochemical method, utilizing a stainless steel cathode and a magnesium sacrificial anode, demonstrates the ability to generate nucleophilic cyanomethyl species that could potentially react with appropriate precursors to form the benzopyran ring system. researchgate.net

A study on the photocatalytic synthesis of coumarin derivatives utilized strawberry dye-sensitized TiO2 (SD-TiO2) under visible light. mdpi.com This involved a three-component, one-pot condensation reaction of 3-acetyl coumarin, aldehydes, and urea. mdpi.com The mechanism proposes the initial condensation of the aldehyde and the methyl group of 3-acetyl coumarin to form a stabilized carbenium ion, which then reacts with urea. mdpi.com This highlights the use of photocatalysis in activating precursors for coumarin synthesis, a core structure related to this compound.

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including coumarin derivatives. nih.govnih.govmdpi.comderpharmachemica.com

In one example, the synthesis of 3-substituted coumarins was achieved in a rapid, solventless reaction by microwave irradiation of corresponding enaminones. nih.gov For instance, the reaction of a specific enaminone with malononitrile in the presence of piperidine (B6355638) under microwave irradiation for just one minute afforded the desired product in high yield. nih.gov Similarly, other coumarin derivatives have been synthesized by reacting precursors with reagents like guanidine (B92328) hydrochloride or 3-amino-1H-1,2,4-triazole under microwave conditions, with reaction times ranging from 2 to 25 minutes. nih.gov

Another study detailed the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives through a palladium-catalyzed intramolecular oxidative coupling of enamines. mdpi.com This method, which involved exposing a neat mixture of reactants to microwave irradiation, resulted in excellent yields of the desired indole (B1671886) products. mdpi.com While focused on indoles, this demonstrates the utility of microwave assistance in facilitating metal-catalyzed cyclization reactions that could be analogous to benzopyran formation.

The synthesis of substituted coumarins via Pechmann condensation of phenols with β-ketoesters has also been achieved using microwave irradiation in the presence of fly ash as a catalyst under solvent-free conditions. derpharmachemica.com This green chemistry approach highlights the potential for combining microwave technology with environmentally friendly catalysts.

The following table summarizes examples of microwave-assisted syntheses of related heterocyclic compounds, illustrating the significant reduction in reaction time compared to conventional methods.

| Product | Reactants | Catalyst/Conditions | Reaction Time (MW) | Yield (MW) |

| 3-Substituted Coumarin | Enaminone, Malononitrile | Piperidine | 1 min | High |

| 2-Amino-4-(coumarin-3-yl)pyrimidine | 3-Acetylcoumarin, Guanidine Hydrochloride | Pyridine | 25 min | High |

| Methyl 2-methyl-1H-indole-3-carboxylate | Functionalized Anilines | Palladium Catalyst | Optimized | Excellent |

| 7-hydroxy-4-methylcoumarin | Resorcinol, Ethyl Acetoacetate | Fly Ash | Seconds | 98% |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for functionalization, including the carbonitrile moiety, the benzopyran core, and the potential for introducing chirality. These modifications allow for the synthesis of a diverse library of derivatives with potentially varied biological and chemical properties.

The carbonitrile group is a versatile functional group that can be transformed into a variety of other functionalities. msu.edu While specific examples for this compound are not extensively detailed in the provided search results, general reactions of nitriles are well-established in organic chemistry. These transformations typically involve nucleophilic addition to the carbon-nitrogen triple bond.

Common modifications of the carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-Methyl-2H-1-benzopyran-3-carboxylic acid) or a primary amide (2-Methyl-2H-1-benzopyran-3-carboxamide), respectively. uomus.edu.iqlibretexts.org

Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can lead to the formation of ketones.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

For the related 2-oxo-2H-1-benzopyran-3-carbonitrile, it has been shown that reactions can lead to partial or complete cleavage of the starting material, indicating that the reactivity of the benzopyran system must be considered during functionalization attempts. tcd.ie

The benzopyran core of this compound can undergo various substitution and annulation reactions to build more complex molecular architectures.

Substitution Reactions: Electrophilic aromatic substitution reactions are expected to occur on the benzene ring of the benzopyran system. The position of substitution will be directed by the existing substituents. For example, novel 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been synthesized to explore their biological activities. researchgate.net

Annulation Reactions: Annulation reactions involve the fusion of a new ring onto the existing benzopyran core. For instance, palladium-catalyzed oxidative annulation of 4-amino-2H-benzopyran-2-ones with alkynes has been used to synthesize tcd.iebenzopyrano[4,3-b]pyrrol-4-ones in high yields. nih.gov Another example is the rhodium-catalyzed intramolecular transannulation of alkynyl thiadiazoles to provide 4H-thieno[3,4-c] tcd.iebenzopyran-4(4H)-ones. nih.gov

The reaction of 4-hydroxy-2H- tcd.ie-benzopyran-2-one with aromatic aldehydes and malononitrile in the presence of sodium dodecyl sulfate (B86663) (SDS) resulted in the formation of 2-amino-5-oxo-4-phenyl-(4H, 5H)pyrano-[3,2-c]-chromen-3-carbonitrile derivatives, demonstrating a cyclization reaction leading to a new fused ring system. researchgate.net

The development of stereoselective methods for the synthesis of chiral this compound derivatives is crucial for investigating the stereochemistry-activity relationships of these compounds. Asymmetric synthesis of related coumarin and chromane (B1220400) derivatives has been achieved through various organocatalytic and metal-catalyzed methods. nih.govacs.org

One approach to introduce chirality is through asymmetric catalysis. For example, the enantioselective synthesis of functionalized pyranocoumarins has been achieved with good to excellent yields and enantiomeric excesses using a chiral catalyst. nih.gov Similarly, a stereoselective [3+2] cycloaddition reaction catalyzed by a cinchona-thiourea derivative has been used to generate coumarin/indandione-fused spirocyclopentanes with four contiguous stereogenic centers. nih.gov

Another strategy involves the use of chiral starting materials or chiral auxiliaries. The Sharpless asymmetric dihydroxylation of a benzopyran substrate has been employed to create cis-hydroxyl groups at the C3 and C4 positions in an enantioselective manner. acs.org Subsequent stereochemical inversion at one of these centers via a Mitsunobu reaction allows for the synthesis of trans-isomers. acs.org

These examples demonstrate the feasibility of applying established asymmetric synthesis methodologies to produce enantiomerically enriched derivatives of this compound.

Mechanistic Insights into the Biological Activities of 2 Methyl 2h 1 Benzopyran 3 Carbonitrile and Its Analogs

Exploration of Molecular Targets and Pathways Mediated by 2-Methyl-2H-1-benzopyran-3-carbonitrile (in vitro/cell-based models)

Enzyme Inhibition and Activation Studies (in vitro/cell-based)

There is no available research detailing the inhibitory or activation effects of this compound on specific enzymes.

Receptor Binding and Modulation (in vitro/cell-based)

Specific data from receptor binding assays for this compound have not been published.

Nucleic Acid Interactions

There is no available information on whether this compound interacts with nucleic acids.

Cellular Responses Induced by this compound (in vitro/cell-based models)

Apoptosis and Cell Cycle Modulation Mechanisms

No studies were found that investigated the effect of this compound on apoptotic pathways or cell cycle progression.

Autophagy Induction and Related Pathways

There is no published research on the ability of this compound to induce autophagy.

Anti-inflammatory and Immunomodulatory Mechanisms (in vitro/cell-based)

The anti-inflammatory and immunomodulatory activities of benzopyran derivatives are attributed to a variety of cellular and molecular mechanisms. While direct studies on this compound are limited, research on analogous chromene and coumarin (B35378) structures provides significant mechanistic insights. A primary mechanism of action for many benzopyran-based compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically target both COX-1 and COX-2 isoforms; however, selective inhibition of COX-2 is a desirable trait for novel anti-inflammatory agents to reduce gastrointestinal side effects. nih.gov

Another significant anti-inflammatory mechanism involves the modulation of cytokine production. Inflammation is a complex response involving a balance between pro-inflammatory and anti-inflammatory mediators. mdpi.com Natural product-derived compounds have been shown to alter this balance by targeting T-cell differentiation and inhibiting the release of pro-inflammatory cytokines. researchgate.net For instance, certain compounds can suppress the production of Th1-related cytokines like IL-2 and IFN-γ while upregulating Th2-related anti-inflammatory cytokines such as IL-4 and IL-10. researchgate.net Furthermore, inhibition of the Th17 differentiation pathway and its signature cytokine, IL-17, is another key immunomodulatory strategy. researchgate.net

In vitro assays are crucial for elucidating these mechanisms. One common method is the human red blood cell (HRBC) membrane stabilization assay. This technique assesses the ability of a compound to prevent hypotonicity-induced lysis of the erythrocyte membrane, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions. researchgate.net The inhibition of protein denaturation is another indicator of anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation. mdpi.com Studies on a series of 2-amino-4H-chromene-3-carbonitrile derivatives demonstrated significant in vitro anti-inflammatory activity using the HRBC membrane stabilization method, with some analogs showing higher efficacy than the standard drug diclofenac. researchgate.netresearchgate.net

| Compound ID | Substituent (R) at C4 | % Protection (HRBC Assay) |

| 4a | Phenyl | 20.15% |

| 4b | 4-Chlorophenyl | 21.34% |

| 4c | 4-Fluorophenyl | 21.01% |

| 4j | 4-(Dimethylamino)phenyl | 22.59% |

| Diclofenac | (Standard) | 22.45% |

This table presents the in vitro anti-inflammatory activity of select 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, determined by the HRBC membrane stabilization method. The percentage of protection against heat-induced hemolysis is shown. Data sourced from studies on chromene-3-carbonitrile analogs. researchgate.netresearchgate.net

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

The antioxidant activity of benzopyran derivatives is a key component of their protective biological effects, as oxidative stress is a major contributor to inflammatory processes. mdpi.com Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, can damage cellular components, and their overproduction can lead to chronic inflammation. nih.gov Benzopyrans and their analogs can counteract oxidative stress through several mechanisms. researchgate.netnih.gov

The primary antioxidant mechanisms include:

Direct Radical Scavenging: This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The efficiency of this process is often evaluated using in vitro assays with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.commdpi.com The presence of hydroxyl groups on the benzopyran ring is a critical structural feature for potent scavenging activity. walisongo.ac.id

Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Certain coumarin derivatives can chelate these metal ions, preventing them from participating in redox cycling and ROS generation. researchgate.netnih.gov

Computational studies complement experimental assays by providing insights into the electronic properties that govern antioxidant potential. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) can indicate the molecule's ability to donate an electron. A higher HOMO energy suggests greater electron-donating capacity and, consequently, higher potential antioxidant activity. mdpi.com For coumarin derivatives, substitutions on the benzene (B151609) ring, particularly with electron-donating groups like hydroxyl or methoxy, have been shown to be more effective at enhancing antioxidant capacity than substitutions on the pyrone ring. walisongo.ac.id

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the scaffold of a lead compound, researchers can identify key functional groups and structural features, known as pharmacophores, that are essential for molecular recognition and biological response.

Impact of Substituent Variations on Biological Activity

For the benzopyran class of compounds, SAR studies have revealed several key principles governing their diverse biological activities. While specific SAR data for this compound is not extensively documented, studies on closely related 2H-1-benzopyran and 4H-chromene-3-carbonitrile scaffolds provide valuable predictive information.

Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring significantly modulate activity.

Antiestrogenic Activity: In a series of 2,3-diaryl-2H-1-benzopyrans, the introduction of a hydroxyl (-OH) group at the C7-position was found to improve affinity for the estrogen receptor. nih.gov

Antioxidant Activity: For antioxidant effects, electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring generally enhance radical scavenging capabilities. walisongo.ac.id Studies on flavanones, which contain a benzopyran core, showed that the presence of halogen substituents on the benzene ring increased both DPPH and ABTS radical scavenging activity. mdpi.com Specifically, di-halogenated derivatives were more potent than their mono-halogenated counterparts. mdpi.com

Cytotoxic Activity: In a series of 2-amino-4H-chromene-3-carbonitriles, the introduction of a halogen (e.g., Bromo) at the C6-position led to an increase in cytotoxic activity against cancer cell lines. nih.gov

Substitution on the Pyran Ring: Modifications to the heterocyclic pyran ring also have a profound impact.

The presence of a nitrile (-CN) group at the C3-position is a common feature in many biologically active chromene derivatives, contributing to activities ranging from cytotoxic to anti-inflammatory. researchgate.netnih.gov

The substituent at the C2-position is critical. The parent compound features a methyl group, whereas many analogs possess an amino group or an oxo group (coumarins). These variations dramatically alter the compound's chemical properties and biological target profile. For instance, 2-amino-4H-chromenes are widely investigated for their anticancer properties, while coumarins (2-oxo-benzopyrans) are known for anticoagulant and anti-inflammatory effects. nih.govnih.gov

Conformational Preferences and Pharmacophore Development

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers. nih.gov

The development of a pharmacophore model can be approached in two ways:

Ligand-Based: When the structures of several active molecules are known but the target structure is not, a model can be generated by aligning the molecules and identifying common chemical features that are presumed to be responsible for their activity. dovepress.commdpi.com

Structure-Based: If the 3D structure of the biological target (e.g., an enzyme or receptor) complexed with a ligand is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. nih.govnih.gov

Once validated, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new therapeutic agents. dovepress.com

The biological activity of flexible molecules like benzopyran derivatives is also dependent on their ability to adopt a specific low-energy conformation that is complementary to the target's binding site. Conformational analysis, often performed using computational chemistry methods, helps to identify the stable spatial arrangements of a molecule and understand how structural modifications might influence its preferred shape and, consequently, its biological activity. nih.gov While a specific pharmacophore model for this compound has not been published, this methodology represents a powerful tool for future drug discovery efforts based on this scaffold.

Pre-clinical Pharmacological Characterization (in vitro/animal models)

Pre-clinical characterization involves assessing the pharmacological properties of a compound in non-human systems to predict its behavior and potential efficacy in humans. A critical component of this phase is the evaluation of the compound's metabolic fate.

In Vitro Metabolic Stability and Metabolite Identification (non-human)

In vitro metabolic stability assays are essential early-stage evaluations in drug discovery that measure the susceptibility of a compound to biotransformation by metabolic enzymes. springernature.com These studies are typically conducted using subcellular fractions from liver tissue, such as liver microsomes, which are enriched in Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.gov By incubating a compound with liver microsomes from pre-clinical species (e.g., rat, mouse) and monitoring its disappearance over time, key pharmacokinetic parameters can be estimated. springernature.com

The primary parameters determined are:

In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.

This data is crucial for predicting in vivo hepatic clearance and oral bioavailability. nih.gov A compound that is metabolized too rapidly may have a short duration of action and low bioavailability, whereas a compound that is highly stable may accumulate and lead to toxicity.

The following table shows representative metabolic stability data for a benzopyran derivative ("Compound 12") in liver microsomes from different species, illustrating the type of data generated in such studies. Species differences are common, and evaluating a compound in multiple non-human models is important for better extrapolation to humans. researchgate.net

| Species | Incubation Time (min) | % Compound Remaining | Estimated t½ (min) |

| Rat | 0 | 100% | 61.3 |

| 15 | 78.4% | ||

| 30 | 58.0% | ||

| 60 | 33.1% | ||

| 120 | 16.7% | ||

| Mouse | 0 | 100% | 85.0 |

| 15 | 86.8% | ||

| 30 | 73.1% | ||

| 60 | 52.1% | ||

| 120 | 27.5% |

This table displays representative in vitro metabolic stability data for a benzopyran derivative incubated with rat and mouse liver microsomes. The percentage of the initial compound remaining is measured at various time points to calculate the metabolic half-life (t½). Data modeled after published studies on related compounds. researchgate.net

Following stability assessment, metabolite identification is performed to determine the chemical structures of the products formed during metabolism. This is typically achieved using high-resolution mass spectrometry (LC-HRMS). Identifying metabolites is critical for understanding the pathways of elimination and for determining if any metabolites are pharmacologically active or potentially toxic.

Drug-Drug Interactions (in vitro enzyme inhibition/induction)

While direct studies on the in vitro enzyme inhibition or induction properties of this compound are not extensively documented in publicly available literature, significant research has been conducted on its structural analogs. These studies provide crucial insights into the potential for this class of compounds to interact with various enzyme systems, a key factor in predicting drug-drug interactions. The primary mechanism observed is enzyme inhibition, with various analogs demonstrating potent and sometimes selective inhibitory effects against a range of enzymes.

Derivatives of the core 2H-1-benzopyran structure have been identified as inhibitors of several key enzymes, including serine proteases, DNA gyrase, cholinesterases, carbonic anhydrases, and β-glucuronidase. The nature and position of substituents on the benzopyran ring system play a critical role in determining the potency and selectivity of this inhibition.

Analogs of this compound, specifically those with a 2-oxo substitution (coumarins), have been extensively studied as serine protease inhibitors. These enzymes, which include human leukocyte elastase (HLE), α-chymotrypsin, and thrombin, are involved in a variety of physiological and pathological processes.

Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were designed as mechanism-based inhibitors of HLE. nih.gov Several of these compounds demonstrated time-dependent inhibition of both HLE and α-chymotrypsin, with some also inhibiting thrombin. nih.gov Notably, trypsin was not inhibited by these compounds, suggesting a degree of selectivity. nih.gov For instance, one of the most potent inhibitors of HLE exhibited a k(i)/K(I) ratio of 107,000 M⁻¹s⁻¹. nih.gov Similarly, esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid have been shown to be time-dependent inhibitors of α-chymotrypsin, with aromatic esters being particularly potent and selective. nih.gov One such derivative, m-chlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate, is among the most powerful inactivators of α-chymotrypsin reported, with a k(inact)/K(I) of 760,000 M⁻¹s⁻¹. nih.gov

| Compound Class | Target Enzyme | Inhibition Type | Potency (k(i)/K(I) or k(inact)/K(I)) |

| Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid | Human Leukocyte Elastase | Time-dependent | 107,000 M⁻¹s⁻¹ |

| Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid | Thrombin | Time-dependent | 7,200 M⁻¹s⁻¹ |

| Esters of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid | α-Chymotrypsin | Time-dependent | up to 760,000 M⁻¹s⁻¹ |

The inhibitory activity of 2H-1-benzopyran-3-carbonitrile analogs extends beyond serine proteases. Benzopyrone derivatives have been identified as promising inhibitors of bacterial DNA gyrase B, acting through competitive binding at the ATP binding site. nih.gov This highlights their potential as antimicrobial agents.

Furthermore, more complex analogs incorporating the pyrano[3,2-c]quinoline-3-carbonitrile scaffold have been synthesized and evaluated as inhibitors of cholinesterases. umsha.ac.ir One derivative, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile, was found to be a potent inhibitor of butyrylcholinesterase (BChE) with an IC₅₀ value of 1.00 µM. umsha.ac.ir Kinetic studies revealed a mixed-type inhibition, indicating that the compound binds to both the catalytic and peripheral anionic sites of the enzyme. umsha.ac.ir

In another study, novel coumarin-based 4H,5H-pyrano[3,2-c]chromenes were synthesized and showed potent inhibitory activity against β-glucuronidase and carbonic anhydrase II (hCA II). acs.org Certain compounds in this series were more potent inhibitors of β-glucuronidase than the standard, silymarin. acs.org Against hCA II, some derivatives displayed excellent inhibitory power with IC₅₀ values in the low micromolar range. acs.org

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC₅₀) |

| Benzopyrone derivatives | DNA Gyrase B | Competitive | Not specified |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives | Butyrylcholinesterase (BChE) | Mixed | 1.00 µM |

| Coumarin-based 4H,5H-pyrano[3,2-c]chromenes | β-Glucuronidase | Not specified | 440.1 to 971.3 µM |

| Coumarin-based 4H,5H-pyrano[3,2-c]chromenes | Carbonic Anhydrase II (hCA II) | Not specified | 4.55 to 21.77 µM |

It is important to note that while some 2-oxo-2H-1-benzopyran-3-carboxylate derivatives have shown anti-invasive properties in cancer cell models, this activity was not associated with the inhibition of urokinase, plasmin, matrix metalloproteinase-2 (MMP-2), or MMP-9, suggesting a different mechanism of action. nih.gov

The collective findings on these analogs strongly suggest that compounds based on the 2H-1-benzopyran-3-carbonitrile scaffold have the potential to act as enzyme inhibitors. The specific enzymes targeted and the potency of inhibition are highly dependent on the substitution pattern of the core structure. Therefore, this compound and its related compounds warrant further investigation to fully characterize their enzyme inhibition profiles and predict potential drug-drug interactions. Currently, there is no available data on the enzyme induction properties of these compounds.

Advanced Analytical and Spectroscopic Characterization Techniques in 2 Methyl 2h 1 Benzopyran 3 Carbonitrile Research

Chromatographic Method Development for 2-Methyl-2H-1-benzopyran-3-carbonitrile Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or impurity profiles. The development of robust and reliable chromatographic methods is a foundational aspect of its chemical research.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound. americanpharmaceuticalreview.com These techniques offer high resolution, sensitivity, and reproducibility. Method development typically involves a systematic approach to optimize the separation of the main compound from any impurities, starting materials, or degradation products. americanpharmaceuticalreview.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound. The development process focuses on several key parameters:

Column Selection: C18 (octadecylsilane) columns are widely used due to their hydrophobic nature, which provides good retention for benzopyran derivatives. The choice of particle size (e.g., 5 µm for HPLC, <2 µm for UPLC) significantly impacts efficiency and analysis time. americanpharmaceuticalreview.com

Mobile Phase Composition: A mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. The ratio of these solvents is adjusted to achieve optimal retention and resolution.

Elution Mode: Gradient elution, where the concentration of the organic modifier is increased during the run, is often necessary to separate compounds with a range of polarities and to ensure that late-eluting impurities are cleared from the column. researchgate.net

Detection: A Photodiode Array (PDA) detector is highly advantageous as it can acquire UV spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. americanpharmaceuticalreview.com

UPLC systems, utilizing smaller particle-sized columns, operate at higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC. americanpharmaceuticalreview.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | HPLC or UPLC System with PDA Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be suitable for GC analysis, related benzopyran structures, such as coumarins, have been successfully analyzed using this method. nist.govnist.gov For less volatile or more polar analogues, chemical derivatization may be employed to increase volatility and improve chromatographic performance. jfda-online.com

GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification of the compound and its impurities. researchgate.net The choice of the capillary column's stationary phase is critical; non-polar phases like SE-30 or OV-101 are often suitable for separating compounds of this nature. nist.gov

Table 2: Representative GC Conditions for Benzopyran Derivative Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Capillary, SE-30 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Detector Temperature | 300°C (FID) |

| Split Ratio | 50:1 |

The this compound molecule possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and environmentally friendly technique for the separation of chiral compounds. selvita.comresearchgate.net It is often preferred over normal-phase HPLC for preparative chiral separations due to its use of supercritical CO2 as the primary mobile phase, which reduces the consumption of toxic organic solvents. selvita.comresearchgate.net

The key to enantiomeric separation in SFC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely successful for a broad range of chiral molecules. chromatographyonline.comnih.gov Method development involves screening different CSPs and organic co-solvents (modifiers) like methanol or ethanol (B145695) to achieve baseline resolution of the two enantiomers. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to HPLC. researchgate.netchromatographyonline.com

Table 3: Typical SFC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Instrument | Analytical or Preparative SFC System |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at an appropriate wavelength |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of this compound

While chromatography is essential for separation and purity assessment, advanced spectroscopic techniques are required to confirm the exact molecular structure and connectivity of atoms within the this compound molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. ipb.ptethernet.edu.et While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) experiments are necessary to assemble the molecular puzzle definitively. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and between the methine proton at C2 and the methyl protons at C2. researchgate.netacs.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.calibretexts.org This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.comlibretexts.org For example, HMBC would show a correlation from the methyl protons to the C2 carbon, and from the proton at C4 to the nitrile carbon (C3-CN), confirming the connectivity around the pyran ring. researchgate.netacs.org

Table 4: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H2 (methine) | 2-CH₃ | C2 | C3, C4, 2-CH₃, C-CN |

| 2-CH₃ (methyl) | H2 | C(2-CH₃) | C2, C3 |

| H4 (vinyl) | - | C4 | C2, C3, C4a, C5, C-CN |

| H5 (aromatic) | H6 | C5 | C4, C4a, C6, C7 |

| H6 (aromatic) | H5, H7 | C6 | C5, C7, C8 |

| H7 (aromatic) | H6, H8 | C7 | C5, C6, C8, C8a |

| H8 (aromatic) | H7 | C8 | C6, C7, C8a |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the unique elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

In addition to providing the molecular formula, HRMS is used to analyze the fragmentation patterns of the molecule. When subjected to ionization techniques like Electron Ionization (EI), the parent molecular ion fragments in a predictable manner. The accurate mass measurement of these fragment ions helps in proposing their elemental compositions and, consequently, in elucidating the structure of the original molecule. benthamopen.com For benzopyran derivatives, characteristic fragmentation can involve the loss of small, stable molecules or radicals from the heterocyclic ring or its substituents. benthamopen.com

Table 5: Predicted HRMS Data and Key Fragments for this compound (C₁₁H₉NO)

| Ion | Calculated Exact Mass (m/z) | Elemental Composition | Likely Origin of Fragment |

| [M]⁺ | 171.0684 | C₁₁H₉NO | Molecular Ion |

| [M - CH₃]⁺ | 156.0450 | C₁₀H₆NO | Loss of the methyl group from C2 |

| [M - HCN]⁺ | 144.0837 | C₁₀H₈O | Loss of hydrogen cyanide from the nitrile group |

| [M - CO]⁺ | 143.0837 | C₁₀H₉N | Loss of carbon monoxide from the pyran ring |

| [C₉H₇]⁺ | 115.0548 | C₉H₇ | Benzofuran-type fragment after initial losses |

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

Single-crystal X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, providing unequivocal evidence of relative and absolute configurations of stereogenic centers. This technique is crucial for understanding the solid-state conformation of chiral molecules. However, a comprehensive search of crystallographic databases and scientific literature did not yield any specific studies on the X-ray crystallographic analysis of this compound. While the crystal structures of related benzopyran and coumarin (B35378) derivatives have been reported, this information is not directly applicable to the target compound due to structural differences. Therefore, no data on its crystal system, space group, unit cell dimensions, or solid-state conformational analysis can be provided at this time.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. These techniques are fundamental for structural elucidation and characterization.

A search for the experimental FT-IR and Raman spectra of this compound did not yield specific data for this compound. While theoretical and experimental vibrational analyses have been conducted on similar structures, such as 2-amino-4H-chromene-3-carbonitrile and various coumarin derivatives, these spectra are not directly transferable due to differences in substitution and electronic structure. Key vibrational modes expected for this compound would include:

C≡N stretch: Typically observed in the range of 2260-2240 cm⁻¹.

C-O-C stretches (pyran ring): Asymmetric and symmetric stretching vibrations.

C=C stretches (aromatic and pyran rings): Multiple bands in the 1600-1450 cm⁻¹ region.

C-H stretches (methyl and aromatic/alkenyl): Around 3100-2850 cm⁻¹.

Without experimental data, a detailed analysis of its vibrational modes and intermolecular interactions is not possible.

Quantitative Analysis of this compound in Complex Matrices (e.g., reaction mixtures, biological samples from animal studies)

The quantitative analysis of a specific compound in complex matrices is essential for reaction monitoring, pharmacokinetic studies, and toxicological assessments.

LC-MS/MS and GC-MS for Trace Level Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the sensitive and selective quantification of compounds at trace levels. A literature search for validated LC-MS/MS or GC-MS methods for the quantitative determination of this compound in reaction mixtures or non-human biological samples did not yield any specific methods or applications. While general methodologies for the analysis of coumarin and chromene derivatives exist, optimized parameters such as specific transitions for multiple reaction monitoring (MRM), retention times, and limits of detection for the target compound have not been published.

Hyphenated Techniques for Metabolite Profiling (non-human)

Metabolite profiling using hyphenated techniques like LC-MS/MS or GC-MS is crucial for understanding the biotransformation of a compound in biological systems. These studies identify the metabolic pathways and the structures of resulting metabolites.

No studies detailing the non-human in vivo or in vitro metabolism of this compound were found. Research on related compounds, such as cannabichromene, has identified various hydroxylated and conjugated metabolites. nih.gov However, these findings cannot be extrapolated to predict the metabolic fate of this compound with certainty. Therefore, there is no available information on its potential metabolites or metabolic pathways in any non-human biological system.

Computational and Theoretical Studies on 2 Methyl 2h 1 Benzopyran 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Methyl-2H-1-benzopyran-3-carbonitrile

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For this compound, these calculations elucidate its electronic characteristics and predict its reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on compounds structurally related to this compound have been performed to determine their optimized geometries, electronic properties, and spectroscopic features. ekb.eg For the title compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide the optimized molecular structure, bond lengths, and bond angles in the ground state. nist.govresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to study the electronic transitions and predict the UV-Vis absorption spectra, offering insights into the molecule's behavior in excited states. rsc.org These calculations are crucial for understanding the photophysical properties of the molecule. The results from DFT studies also serve as the foundation for further computational analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. While specific DFT data for this compound is not extensively available in the reviewed literature, the expected outcomes would be in line with those observed for similar chromene derivatives. ekb.egrsc.org

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzopyran ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient regions, like the carbon-nitrogen triple bond of the nitrile group, suggesting these are the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions represent positive electrostatic potential, indicating electrophilic reactivity. nih.gov Green areas correspond to neutral potential.

In the case of this compound, an MEP analysis would likely show a region of negative potential around the oxygen atom of the pyran ring and the nitrogen atom of the nitrile group, making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential, marking them as sites for nucleophilic interaction. The MEP surface provides a comprehensive picture of the molecule's charge distribution and is instrumental in understanding its intermolecular interactions. researchgate.netscispace.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Protein-Ligand Docking of this compound with Biological Targets

Protein-ligand docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, benzopyran derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and topoisomerase I. nih.govresearchgate.net

A typical docking study involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, with lower scores generally indicating more favorable binding. nih.gov The results would provide insights into the binding mode, key interacting amino acid residues, and the binding energy. While specific docking studies for this compound are not detailed in the provided results, the methodology is widely applied to similar compounds. nih.govnih.govtandfonline.com

Table 2: Illustrative Protein-Ligand Docking Results for a Benzopyran Derivative (Note: This table is a hypothetical representation to illustrate typical docking output, as specific data for this compound is not available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 | -8.5 | TYR385, SER530 | Hydrogen Bond, Pi-Alkyl |

| Topoisomerase I | -7.9 | ARG364, ASN722 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholinesterase | -9.1 | TRP84, PHE330 | Pi-Pi Stacking, Hydrophobic |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular complexes over time. nih.gov Following a docking study, MD simulations can be performed on the ligand-protein complex to assess its stability and to refine the binding mode. researchgate.netnih.gov The simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion.

Emerging Research Areas and Future Directions for 2 Methyl 2h 1 Benzopyran 3 Carbonitrile

Applications as Molecular Probes and Fluorescent Tags

There is no available scientific literature detailing the use of 2-Methyl-2H-1-benzopyran-3-carbonitrile as a molecular probe or fluorescent tag. The potential fluorescent properties of this specific compound have not been characterized in published studies.

Role in the Development of New Materials and Functional Systems

Information regarding the role of this compound in the development of new materials for fields like optoelectronics or sensors is not found in the existing literature. Research has not yet been published exploring its integration into functional systems.

Novel Bioassays and Screening Methodologies

There are no specific bioassays or screening methodologies reported in the scientific literature that have been developed for or applied to the discovery of biological activities of this compound.

Interdisciplinary Research with Nanotechnology or Biotechnology

A search of research databases yields no studies on the integration of this compound with nanotechnology or biotechnology. This suggests that its potential applications in areas such as targeted drug delivery, nano-sensors, or as a scaffold in biotechnological processes remain unexplored.

Challenges and Opportunities in Research

The primary challenge in the research of this compound is the foundational lack of data. Its synthesis may be known, but its chemical, physical, and biological properties have not been widely investigated or reported. This presents a significant opportunity for future research. Initial exploratory studies would be needed to synthesize and characterize the compound thoroughly. Subsequent research could then investigate its photophysical properties to assess its potential as a fluorophore, explore its reactivity for materials science, and screen it for biological activity to determine any therapeutic potential. Until such fundamental research is conducted and published, the future directions for this specific compound remain speculative.

常见问题

Basic: What are the optimized synthetic routes for 2-Methyl-2H-1-benzopyran-3-carbonitrile to achieve high yields and purity?

Methodological Answer:

A one-pot multicomponent reaction involving a substituted benzaldehyde (e.g., 2-methyl-substituted), malononitrile, and resorcinol under basic catalysis (e.g., K₂CO₃ in ethanol) is widely used for analogous benzopyran-3-carbonitriles . Key parameters include:

- Temperature : Maintain reflux conditions (50–80°C) to drive cyclization.

- Catalyst : Use 10–20 mol% piperidine or triethylamine to enhance nucleophilic addition.

- Workup : Recrystallization from ethanol-toluene (1:2) improves purity (>90%) .

- Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm purity via HPLC (C18 column, acetonitrile-water gradient) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify nitrile (C≡N) stretches at ~2200 cm⁻¹ and benzopyran carbonyl (C=O) at ~1700 cm⁻¹ .

- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 8.2 Hz for adjacent aromatic protons) confirm substitution patterns .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 200.0821 for C₁₁H₉NO₂) .

- XRD : Resolve crystal packing and confirm planar benzopyran core .

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism in substituted derivatives?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at 25–60°C to observe coalescence of split peaks, indicating rotational barriers (e.g., methoxy groups on the benzopyran ring) .

- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish between cis and trans isomers. For example, NOE correlations between methyl and adjacent protons clarify spatial arrangements .

- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G*) to validate proposed conformers .

Advanced: What strategies enhance the bioactivity of this compound derivatives for targeted applications?

Methodological Answer:

- Propargylation : Introduce propargyl ethers at the hydroxyl group (e.g., using propargyl bromide/K₂CO₃ in acetone) to improve cellular uptake and enable click chemistry for bioconjugation .

- Amino Substitution : Replace the methyl group with amino substituents (e.g., phenylamino via Schiff base formation) to modulate electron density and enhance binding to biomolecular targets .

- Fluorometric Probes : Synthesize 7-alkoxy derivatives (e.g., 7-ethoxy) for enzyme activity assays, leveraging the nitrile’s electron-withdrawing effect to enhance fluorescence quantum yield .

Basic: What is the role of the nitrile group in the reactivity of this compound?

Methodological Answer:

- Cyclization Driver : The nitrile’s electron-withdrawing nature stabilizes intermediates during benzopyran ring formation via Knoevenagel condensation .

- Hydrogen Bonding : Acts as a weak H-bond acceptor, influencing crystal packing (e.g., interactions with hydroxyl or methoxy groups) .

- Post-Functionalization : Enables conversion to amides (via hydrolysis) or tetrazoles (via [3+2] cycloaddition with NaN₃) for diversifying applications .

Advanced: How can researchers design mechanistic studies to investigate interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Fluorometric Assays : Use 7-alkoxy derivatives (e.g., 7-ethoxy) as substrates. Monitor O-dealkylation via fluorescence emission at 460 nm (excitation 360 nm) to quantify enzyme activity .

- Docking Simulations : Perform molecular docking (AutoDock Vina) with CYP3A4 crystal structures (PDB: 1TQN) to predict binding modes. Focus on hydrophobic pockets accommodating the benzopyran core .

- Kinetic Studies : Measure Kₘ and Vₘₐₓ using Lineweaver-Burk plots under varying substrate concentrations (1–100 μM) .

Advanced: How can structural modifications address low aqueous solubility of this compound derivatives?

Methodological Answer:

- Sulfonation : Introduce sulfonate groups at the 6-position via electrophilic substitution (H₂SO₄/SO₃) to enhance hydrophilicity .

- PEGylation : Attach polyethylene glycol (PEG) chains to hydroxyl groups using Mitsunobu conditions (DIAD, PPh₃) .

- Co-Crystallization : Screen with cyclodextrins (e.g., β-CD) to form inclusion complexes, characterized via phase solubility diagrams and XRD .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential cyanide release during decomposition .

- Waste Disposal : Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。